N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a cyclohexanecarboxamide group, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For this specific compound, the synthesis may include the following steps:
Formation of the indole core: Reacting 4-chlorophenylhydrazine with a suitable ketone or aldehyde in the presence of an acid catalyst.
Thioether formation: Introducing the sulfanyl group by reacting the indole derivative with an appropriate thiol compound.
Amide coupling: Finally, coupling the resulting thioether-indole derivative with cyclohexanecarboxylic acid or its derivatives to form the desired compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include modified indole derivatives with altered functional groups.
Scientific Research Applications
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects by modulating enzyme activity, receptor binding, or altering cellular signaling pathways.
Comparison with Similar Compounds
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Tryptophan: An essential amino acid and precursor to serotonin.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c24-18-12-10-16(11-13-18)21-22(19-8-4-5-9-20(19)26-21)28-15-14-25-23(27)17-6-2-1-3-7-17/h4-5,8-13,17,26H,1-3,6-7,14-15H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKQKNRBTYZKIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCCSC2=C(NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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